molecular formula C5H11ClFNO3S B6201392 [(2S)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride CAS No. 2694063-15-3

[(2S)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride

Cat. No.: B6201392
CAS No.: 2694063-15-3
M. Wt: 219.66 g/mol
InChI Key: UINBFGBFUZJFDT-JEDNCBNOSA-N
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Description

[(2S)-Morpholin-2-yl]methanesulfonyl fluoride hydrochloride is a chiral sulfonyl fluoride derivative characterized by a morpholine ring substituted at the 2-position with a sulfonyl fluoride group (-SO₂F) and a hydrochloride salt. The compound’s stereochemistry (2S) confers enantioselectivity, making it relevant in asymmetric synthesis and targeted enzyme inhibition. According to Enamine Ltd’s catalog (), it has a reported molecular formula of C₆H₂Cl₄O₃S and molecular weight 295.96 g/mol, though this formula appears inconsistent with typical morpholine derivatives. For example, a structurally analogous compound, (4-methylmorpholin-2-yl)methanesulfonyl chloride hydrochloride (), has the formula C₆H₁₃Cl₂NO₃S (MW 250.15 g/mol). Further verification from primary literature is advised.

The compound’s sulfonyl fluoride group enables covalent binding to serine hydrolases, akin to protease inhibitors like PMSF [(p-amidinophenyl)methanesulfonyl fluoride hydrochloride, ], while the morpholine ring enhances solubility and target interaction in biological systems. Its CAS registry number is 18997-14-3 .

Properties

CAS No.

2694063-15-3

Molecular Formula

C5H11ClFNO3S

Molecular Weight

219.66 g/mol

IUPAC Name

[(2S)-morpholin-2-yl]methanesulfonyl fluoride;hydrochloride

InChI

InChI=1S/C5H10FNO3S.ClH/c6-11(8,9)4-5-3-7-1-2-10-5;/h5,7H,1-4H2;1H/t5-;/m0./s1

InChI Key

UINBFGBFUZJFDT-JEDNCBNOSA-N

Isomeric SMILES

C1CO[C@@H](CN1)CS(=O)(=O)F.Cl

Canonical SMILES

C1COC(CN1)CS(=O)(=O)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride typically involves the reaction of morpholine with methanesulfonyl fluoride under controlled conditions. The process requires precise temperature and pressure settings to ensure the desired product is obtained with high purity and yield. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste. Industrial production methods also incorporate stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2S)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methanesulfonyl fluoride group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions can produce a variety of substituted morpholine derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound features a morpholine ring and a methanesulfonyl fluoride moiety, contributing to its reactivity. It acts primarily as an irreversible inhibitor of acetylcholinesterase , a critical enzyme in neurotransmission. The inhibition mechanism involves the formation of a covalent bond between the enzyme's active site serine residue and the sulfonyl fluoride group, leading to prolonged cholinergic signaling by increasing acetylcholine levels in synaptic clefts.

Chemistry

  • Organic Synthesis : [(2S)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride is utilized as a reagent in organic synthesis, serving as a building block for developing new chemical entities. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for synthesizing various derivatives.

Biology

  • Enzyme Mechanism Studies : The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions. Its selective inhibition of brain acetylcholinesterase over peripheral forms allows researchers to study cholinergic pathways without significant side effects.

Medicine

  • Neurodegenerative Disease Research : Due to its potent activity as an acetylcholinesterase inhibitor, the compound is explored for therapeutic potential in treating neurodegenerative diseases like Alzheimer's disease. Studies suggest it may enhance cognitive function by selectively targeting brain enzymes.

Case Studies and Research Findings

  • Acetylcholinesterase Inhibition : A study demonstrated that this compound exhibits high selectivity for brain acetylcholinesterase compared to peripheral forms, which is crucial for minimizing side effects associated with cholinergic drugs.
  • Therapeutic Potential : Research indicates that this compound may have significant therapeutic potential in treating Alzheimer's disease due to its ability to enhance cholinergic signaling selectively.
  • Mechanistic Insights : Interaction studies have focused on the binding affinity of this compound with various enzymes, revealing insights into its broader pharmacological profile beyond acetylcholinesterase inhibition.

Mechanism of Action

The mechanism of action of [(2S)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying key functional groups. This interaction can disrupt normal biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [(2S)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride with structurally or functionally analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications References
This compound C₆H₂Cl₄O₃S* (disputed) 295.96 Chiral morpholine core, sulfonyl fluoride, hydrochloride salt Potential enzyme inhibition, asymmetric synthesis
(p-Amidinophenyl)methanesulfonyl fluoride hydrochloride C₈H₁₀FN₃O₂S·HCl (estimated) ~270.6 Aromatic amidine group, sulfonyl fluoride Serine protease inhibition (e.g., cell biology protocols)
(Oxolan-2-yl)methanesulfonyl fluoride C₅H₉FO₃S 168.19 Tetrahydrofuran ring, sulfonyl fluoride Chemical biology probes
4-Methylsulfonylbenzyl bromide C₈H₉BrO₂S 249.12 Benzyl bromide, methylsulfonyl group Alkylating agent in organic synthesis
Mesoridazine 5-Sulfoxide (Phenothiazine derivative) C₂₁H₂₆N₂O₃S₂ 418.57 Sulfoxide group, phenothiazine core Antipsychotic metabolite
(4-Methylmorpholin-2-yl)methanesulfonyl chloride hydrochloride C₆H₁₃Cl₂NO₃S 250.15 Morpholine core, sulfonyl chloride, hydrochloride salt Precursor for sulfonyl fluoride synthesis

Key Structural and Functional Differences:

Core Structure: The morpholine ring in the main compound distinguishes it from tetrahydrofuran (, entry 1) or phenothiazine () derivatives. Compared to (p-amidinophenyl)methanesulfonyl fluoride hydrochloride (), the absence of an aromatic amidine group reduces DNA-binding affinity but may improve selectivity for non-nucleophilic enzymes.

Reactive Group :

  • Sulfonyl fluorides (-SO₂F) are less reactive but more stable than sulfonyl chlorides (-SO₂Cl), making them suitable for prolonged enzyme inhibition .
  • The hydrochloride salt improves water solubility, critical for biological applications .

Chirality: The (2S) configuration enables enantioselective interactions, unlike non-chiral analogs such as 4-methylsulfonylbenzyl bromide () .

Challenges and Discrepancies

  • Molecular Formula Uncertainty: The reported formula C₆H₂Cl₄O₃S () conflicts with structural expectations. A plausible corrected formula is C₅H₁₁ClFNO₃S (MW ~219.5 g/mol), aligning with analogs like (4-methylmorpholin-2-yl)methanesulfonyl chloride hydrochloride .
  • Limited Direct Studies: Most evidence describes structural analogs rather than the compound itself, necessitating further experimental validation of its biochemical and pharmacological roles.

Biological Activity

[(2S)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride is a compound recognized for its significant biological activity, particularly as an acetylcholinesterase (AChE) inhibitor . This article explores its mechanisms, effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a morpholine ring and a methanesulfonyl fluoride group, contributing to its reactivity and biological interactions. The molecular formula is C5H10ClFNO2S\text{C}_5\text{H}_{10}\text{ClFNO}_2\text{S}, with a molecular weight of approximately 219.66 g/mol. Its structural characteristics enhance solubility and interaction with biological systems, making it a subject of interest in medicinal chemistry.

This compound acts primarily as an irreversible inhibitor of AChE . The mechanism involves the formation of a covalent bond between the enzyme's serine residue and the sulfonyl fluoride group. This reaction is initiated by a nucleophilic attack from the serine hydroxyl on the electrophilic sulfur atom, leading to enzyme inactivation.

Biological Effects

The inhibition of AChE results in increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling. This effect has important implications for neurodegenerative diseases such as Alzheimer's disease, where improved cholinergic function may enhance cognitive performance without significant peripheral side effects .

Case Studies and Research Findings

  • Neurodevelopmental Impact : A study indicated that in utero exposure to methanesulfonyl fluoride (MSF), the parent compound, affected learning behaviors in rats. Specifically, rats exposed to MSF showed deficits in spatial learning tasks but performed equally well or better under aversive motivation conditions compared to controls. This suggests that AChE inhibition during critical developmental periods can have lasting effects on behavior .
  • Chronic Treatment Effects : Chronic administration of MSF led to a significant reduction (56%) in brain AChE activity without observable locomotor side effects or liver damage in aged rats. These animals demonstrated improved performance on learning tasks, indicating that prolonged AChE inhibition could enhance cognitive functions .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

CompoundMechanism of ActionBiological Activity
Methanesulfonyl chlorideIrreversible AChE inhibitorSimilar AChE inhibition properties
Morpholine derivativesVaries; some exhibit similar reactivityDiverse biological activities
Sulfonyl fluoridesReactive intermediatesComparable reactivity but different targets

This comparison highlights the unique properties of this compound due to its specific functional groups .

Applications and Therapeutic Potential

Given its potent AChE inhibitory activity, this compound shows promise for therapeutic applications in treating neurodegenerative diseases. Its selective action on brain AChE could lead to improved cognitive function while minimizing peripheral side effects, making it a candidate for further pharmacological development .

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